1-ethyl-N-(2-(methylthio)benzo[d]thiazol-6-yl)-1H-pyrazole-3-carboxamide
Description
1-ethyl-N-(2-(methylthio)benzo[d]thiazol-6-yl)-1H-pyrazole-3-carboxamide is a heterocyclic compound featuring a pyrazole ring substituted with an ethyl group at the 1-position and a carboxamide linkage to a benzo[d]thiazole scaffold. The benzo[d]thiazole moiety is further modified with a methylthio (-SMe) group at the 2-position.
Properties
IUPAC Name |
1-ethyl-N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4OS2/c1-3-18-7-6-11(17-18)13(19)15-9-4-5-10-12(8-9)21-14(16-10)20-2/h4-8H,3H2,1-2H3,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJCSKAQTIJYWFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NC2=CC3=C(C=C2)N=C(S3)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-N-(2-(methylthio)benzo[d]thiazol-6-yl)-1H-pyrazole-3-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common route includes the formation of the benzo[d]thiazole ring followed by the introduction of the pyrazole moiety. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and reduce the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-N-(2-(methylthio)benzo[d]thiazol-6-yl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of nitro groups can produce corresponding amines.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing thiazole and pyrazole moieties often exhibit significant antimicrobial properties. For instance:
- Mechanism of Action : The antimicrobial efficacy is attributed to the disruption of bacterial cell wall synthesis and interference with essential metabolic pathways.
- Activity Spectrum : Studies have shown that derivatives of this compound demonstrate activity against various Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium.
Case Study on Antibacterial Efficacy :
A recent study evaluated the antibacterial activity of several thiazole derivatives against multidrug-resistant pathogens. The compound demonstrated significant activity against MRSA strains with minimum inhibitory concentration (MIC) values lower than those of traditional antibiotics like linezolid.
Anticancer Activity
The anticancer potential of 1-ethyl-N-(2-(methylthio)benzo[d]thiazol-6-yl)-1H-pyrazole-3-carboxamide has been explored in various cell lines:
- Cell Lines Tested : In vitro studies indicated cytotoxicity against cancer cell lines such as A549 (lung cancer), MCF7 (breast cancer), and HT1080 (fibrosarcoma).
- Mechanism of Action : The mechanism is believed to involve the induction of apoptosis and cell cycle arrest, although further studies are needed to elucidate specific pathways involved .
Case Study on Cytotoxic Effects :
In a comparative study assessing the cytotoxic effects of various sulfonamide derivatives on cancer cell lines, this compound showed a remarkable reduction in cell viability at concentrations above 10 µM.
Mechanism of Action
The mechanism of action of 1-ethyl-N-(2-(methylthio)benzo[d]thiazol-6-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and experimental data for analogs of 1-ethyl-N-(2-(methylthio)benzo[d]thiazol-6-yl)-1H-pyrazole-3-carboxamide:
Key Observations:
- Substituent Effects on Melting Points : The methylthio group in the target compound likely confers lower melting points compared to chloro-substituted analogs (e.g., 7q, 7r) due to reduced polarity. However, the thiazole-substituted 7t exhibits an exceptionally high melting point (~238°C), possibly due to enhanced intermolecular interactions via sulfur and nitrogen atoms .
- Synthetic Feasibility : Yields for analogs 7q–7t range from 68–77%, suggesting that the target compound’s synthesis might follow similar efficiency if analogous coupling strategies (e.g., carboxamide formation) are employed .
- Bioactivity Implications : The presence of a pyrazole ring in the target compound (vs. pyridine in 7q or pyrrole in 12b) may modulate binding to biological targets. Pyrazole’s hydrogen-bonding capacity could enhance interactions with kinase ATP-binding pockets, a feature observed in FDA-approved pyrazole-based drugs .
Biological Activity
1-ethyl-N-(2-(methylthio)benzo[d]thiazol-6-yl)-1H-pyrazole-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the synthesis, biological evaluations, and mechanisms of action of this compound, drawing on diverse research findings.
Synthesis
The synthesis of 1-ethyl-N-(2-(methylthio)benzo[d]thiazol-6-yl)-1H-pyrazole-3-carboxamide typically involves several chemical reactions, including:
- Knoevenagel condensation : This reaction is often used to form the pyrazole core by reacting appropriate aldehydes with hydrazones.
- Substitution reactions : Introducing the methylthio group into the benzothiazole moiety is crucial for enhancing biological activity.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of benzothiazole, including those related to our compound, exhibit notable antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : Compounds similar to 1-ethyl-N-(2-(methylthio)benzo[d]thiazol-6-yl)-1H-pyrazole-3-carboxamide have shown MIC values as low as 1.562 μg/mL against various bacterial strains such as Staphylococcus aureus and Bacillus subtilis .
| Compound | Target Bacteria | MIC (μg/mL) | Inhibition (%) |
|---|---|---|---|
| 4a | Staphylococcus aureus | 1.562 | High |
| 4b | Bacillus subtilis | 1.562 | High |
Anticancer Activity
The anticancer potential of pyrazole derivatives has been extensively studied. For example:
- Cell Lines Tested : Compounds have been evaluated against cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer), showing IC50 values ranging from 2.43 to 14.65 μM .
- Mechanism of Action : The anticancer activity may be attributed to the inhibition of key targets involved in cell proliferation and survival, such as topoisomerase II and EGFR .
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| MDA-MB-231 | 2.43–7.84 | Topoisomerase inhibition |
| HepG2 | 4.98–14.65 | EGFR inhibition |
Case Studies
Several case studies highlight the efficacy of compounds related to our target molecule:
- Study on Antitubercular Activity : A series of benzothiazole derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis, showing promising results with some compounds exhibiting over 90% inhibition at specific concentrations .
- Anticancer Properties : In a molecular modeling study, compounds containing the pyrazole structure were found to disrupt microtubule assembly, leading to apoptosis in cancer cells .
Q & A
Q. Key Parameters Table :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | Higher temperatures accelerate coupling but may degrade sensitive groups |
| Solvent | DMF, acetonitrile | Polar aprotic solvents improve reagent solubility |
| Catalyst | HATU/Hunig’s base | Efficient amide bond formation with minimal side products |
Basic: How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?
Answer:
- Spectroscopic Analysis :
- ¹H/¹³C NMR : Identifies proton environments (e.g., ethyl group at δ ~1.3–1.4 ppm, methylthio at δ ~2.5 ppm) and confirms carboxamide linkage .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ peak at m/z ~345.1) and fragmentation patterns .
- X-ray Crystallography : Resolves dihedral angles between pyrazole and benzothiazole rings (e.g., ~6.5–34°), critical for assessing planarity and intermolecular interactions (e.g., π-π stacking, C–H···π bonds) .
Basic: What initial biological screening approaches are used to evaluate its pharmacological potential?
Answer:
- In vitro assays :
- Antiproliferative Activity : MTT assays against cancer cell lines (e.g., HepG2, MCF-7) at IC₅₀ concentrations .
- Antimicrobial Screening : Disk diffusion or microdilution assays against Gram-positive/negative bacteria .
- Mechanistic Profiling : Flow cytometry to assess apoptosis induction (e.g., Annexin V/PI staining) and mitochondrial membrane potential collapse .
Advanced: What strategies optimize the coupling of pyrazole and benzothiazole moieties to enhance synthetic efficiency?
Answer:
- Pre-functionalization of Intermediates : Introducing electron-withdrawing groups (e.g., nitro) on the benzothiazole ring improves reactivity in nucleophilic substitution .
- Microwave-assisted Synthesis : Reduces reaction time (e.g., from 12 h to 2 h) and improves yield by 15–20% .
- Purification Techniques : Column chromatography with gradient elution (hexane/ethyl acetate) removes unreacted starting materials .
Advanced: How do structural modifications at specific positions alter the compound's biological activity, based on SAR studies?
Answer:
Structure-Activity Relationship (SAR) Insights :
| Modification | Biological Impact | Reference |
|---|---|---|
| Methylthio (S–CH₃) at C2 of benzothiazole | Enhances lipophilicity and membrane permeability, improving antitumor activity | |
| Ethyl group on pyrazole | Reduces metabolic degradation compared to methyl substituents | |
| Carboxamide linker | Critical for hydrogen bonding with target proteins (e.g., kinases) |
Advanced: What mechanisms underlie its antitumor activity, particularly regarding apoptosis pathways?
Answer:
- Mitochondrial Apoptosis Pathway :
- Downregulates Bcl-2 and upregulates Bax, inducing cytochrome c release .
- Activates caspase-3/9, leading to PARP cleavage and DNA fragmentation .
- Kinase Inhibition : Suppresses phosphorylated Akt and MAPK, disrupting survival signaling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
